(E)-N-cyclopropyl-2-(4-(3-(3,4-dimethoxyphenyl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide
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Description
(E)-N-cyclopropyl-2-(4-(3-(3,4-dimethoxyphenyl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been found to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
It’s worth noting that the compound contains a3,4-dimethoxyphenyl group, which is known to enhance the photoprotection ability of sunscreen compounds . This suggests that the compound might interact with its targets to provide photoprotection.
Biochemical Pathways
Given the potential target mentioned above, it can be inferred that the compound might influence themetabolism of aromatic amino acids .
Pharmacokinetics
It’s worth noting that the compound contains a3,4-dimethoxybenzyl group, which is known to increase the solubility and stability of the precursor . This suggests that the compound might have good bioavailability.
Result of Action
Given its potential photoprotective properties , it can be inferred that the compound might help protect cells from damage caused by ultraviolet (UV) radiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of protons and elevated temperature can lead to the cleavage of the 3,4-dimethoxybenzyl group, thereby affecting the compound’s stability .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-31-18-11-3-14(13-19(18)32-2)4-12-20(29)23-15-7-9-17(10-8-15)28-26-21(25-27-28)22(30)24-16-5-6-16/h3-4,7-13,16H,5-6H2,1-2H3,(H,23,29)(H,24,30)/b12-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPAOXHJDNHSA-UUILKARUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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